molecular formula C13H17N3O2 B2459718 3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-33-1

3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No.: B2459718
CAS No.: 339099-33-1
M. Wt: 247.298
InChI Key: LTTFZFDLYXGFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic core through a series of reactions. One common method includes the Diels-Alder reaction of an α-methylene caprolactam with a diene in the presence of a copper(II) complex, which affords the desired spirocyclic compound with good selectivity . Another approach involves the coupling reaction of spirocyclic 1,2,3-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes or receptors, modulating their activity. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is unique due to its combination of a spirocyclic core and a pyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyrimidin-2-yl-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-11-18-13(17-10-1)4-8-16(9-5-13)12-14-6-3-7-15-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFZFDLYXGFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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